

# Application Notes and Protocols: Dosing Regimen of Telacebec Ditosylate in Murine Infection Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Telacebec ditosylate*

Cat. No.: *B610371*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction:

Telacebec (formerly Q203) is a first-in-class antitubercular agent that targets the cytochrome bc1 complex of *Mycobacterium tuberculosis*, thereby inhibiting ATP synthesis.<sup>[1]</sup> It has demonstrated potent activity against both drug-susceptible and multidrug-resistant strains of *M. tuberculosis* and has also shown exceptional efficacy against *Mycobacterium ulcerans*, the causative agent of Buruli ulcer.<sup>[1][2]</sup> This document provides a summary of dosing regimens for **Telacebec ditosylate** used in various mouse infection models, based on published literature. The protocols and data presented herein are intended to guide researchers in designing and conducting preclinical efficacy studies.

## Data Presentation: Telacebec Ditosylate Dosing Regimens in Mice

The following table summarizes the quantitative data on **Telacebec ditosylate** dosing regimens from various mouse infection studies.

Infection Model	Mouse Strain	Telacebec Dose (mg/kg)	Dosing Frequency	Duration	Route of Administration	Combination Drugs (if any)	Key Findings	Reference
M. ulcerans (Buruli Ulcer)	BALB/c	0.5, 2, 10	Daily	2 weeks	Oral	Rifampin (10 mg/kg)	Doses of 2 to 10 mg/kg in mice produce plasma concentrations similar to 100 to 300 mg doses in humans. [2]	[2]
M. ulcerans (Buruli Ulcer)	BALB/c	5, 10	Daily	2 weeks	Oral	Rifampin	Combining Telacebec with rifampin resulted in a relapse-free cure. [2][3]	[2][3]
M. ulcerans	BALB/c	2, 10	Daily	1 week	Oral	None	All mice receiving 2 to 10	[3]

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M. tuberculosis (H37Rv & HN878)	BALB/c	Not specified in abstract	Not specified	4 and 8 weeks	Oral	Diarylquinoline (DARQ), Clofazimine, Pyrazinamide	Telacebec was more effective against the HN878 strain. Combinations of a DARQ, clofazimine, and Telacebec were highly bactericidal.[6][7]
M. tuberculosis (acute model)	Not specified	10	Not specified	Not specified	Oral	None	Reduced bacterial load by more than 90%, comparable to bedaquiline or isoniazid.[8]

M. leprae	Not specific d	10	Daily	Not specific d	Oral	Bedaquiline (25 mg/kg), Clofazimine (20 mg/kg)	A 10 mg/kg dose in mice corresponds to a 300 mg dose in humans	[9]
							. [9]	

## Experimental Protocols

The following are generalized experimental protocols for mouse infection studies with **Telacebec ditosylate**, based on the methodologies described in the cited literature.

### 1. Mouse Footpad Infection Model for Mycobacterium ulcerans

This model is commonly used to assess the efficacy of drugs against Buruli ulcer.

- Animals: Immunocompetent (e.g., BALB/c) or immunocompromised (e.g., SCID-beige) mice are used. [4][5]
- Infection:
  - M. ulcerans is cultured and prepared to a specific concentration.
  - Mice are anesthetized, and a defined volume of the bacterial suspension (e.g., 0.03 mL) is injected into the hind footpad.
  - The infection is allowed to establish, typically for several weeks, until visible swelling of the footpad is observed. [10]
- Treatment:
  - **Telacebec ditosylate** is prepared in a suitable vehicle for oral administration.

- Mice are randomized into treatment and control groups.
- The drug is administered orally via gavage at the specified dose and frequency (see table above).
- A control group typically receives the vehicle alone or a standard-of-care regimen (e.g., rifampin plus clarithromycin).[4][10]
- Efficacy Assessment:
  - Footpad swelling is monitored and graded regularly.
  - At specified time points (during and after treatment), mice are euthanized, and the footpads are harvested.
  - The tissue is homogenized, and serial dilutions are plated on appropriate culture media to determine the number of colony-forming units (CFU).
  - Relapse is assessed by holding a cohort of treated mice for an extended period (e.g., 24 weeks) after treatment completion and then determining CFU counts.[2]

## 2. Aerosol Infection Model for Mycobacterium tuberculosis

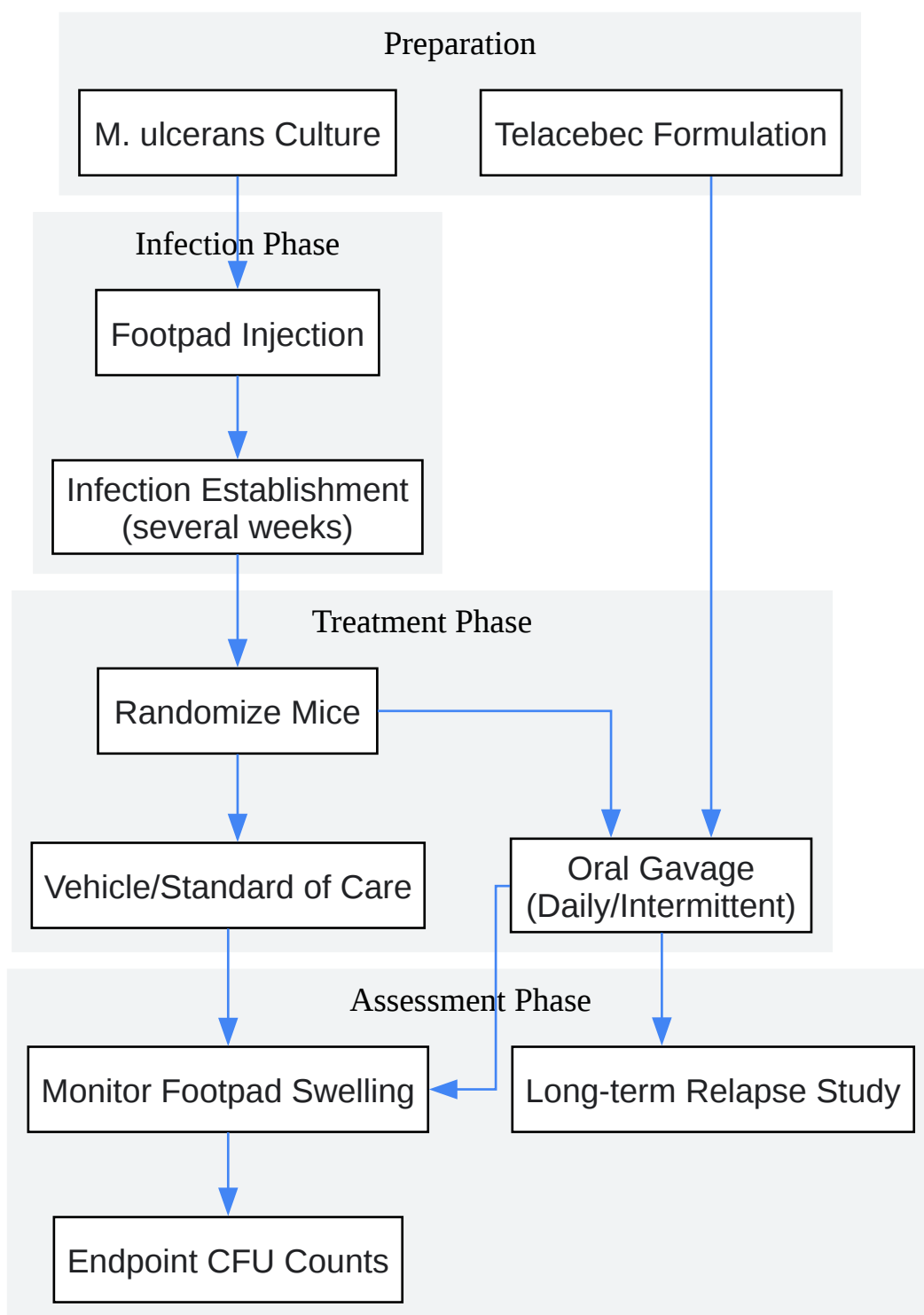
This model mimics the natural route of pulmonary tuberculosis infection in humans.

- Animals: BALB/c mice are commonly used.[6][11]
- Infection:
  - Mice are placed in an aerosol infection chamber.
  - A suspension of *M. tuberculosis* (e.g., H37Rv or HN878) is aerosolized to deliver a low-dose infection to the lungs.
  - The infection is allowed to establish for a period (e.g., 2 weeks) before treatment initiation. [11]
- Treatment:

- **Telacebec ditosylate** is formulated for oral administration.
- Mice are assigned to various treatment groups, including monotherapy and combination therapy arms.
- Treatment is administered daily or as per the study design via oral gavage.
- Efficacy Assessment:
  - At different time points, cohorts of mice are euthanized.
  - The lungs (and sometimes spleens) are aseptically removed and homogenized.
  - Serial dilutions of the homogenates are plated on selective agar to enumerate the bacterial load (CFU).
  - The reduction in CFU counts compared to untreated controls or standard-of-care regimens indicates drug efficacy.

## Visualizations

### Experimental Workflow for a Mouse Footpad Infection Study

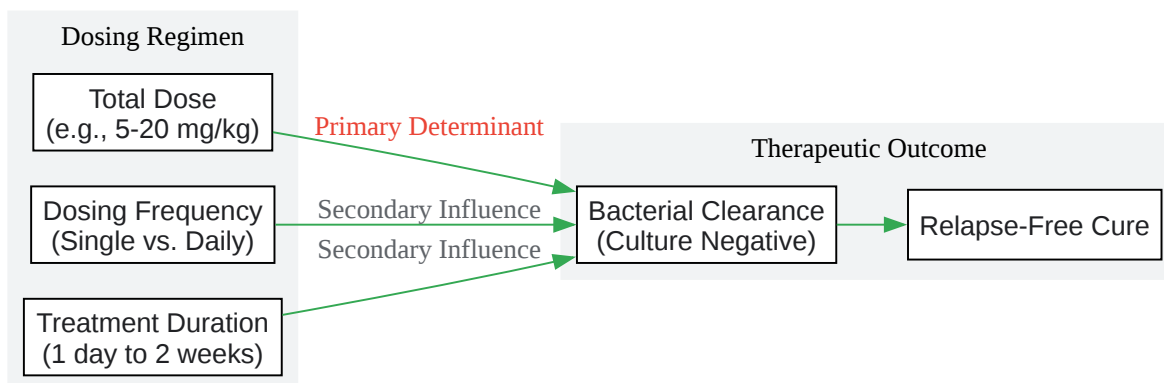


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Caption: Workflow for a typical *M. ulcerans* mouse footpad infection study.



## Logical Relationship of Dosing Parameters and Efficacy



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Caption: Key determinants of Telacebec efficacy in mouse models.

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